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4-Iodo-2-methyl-1H-benzo[d]imidazole

Cat. No.: B11771337
M. Wt: 258.06 g/mol
InChI Key: IJLUETNJDZDWEV-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Research

The benzimidazole scaffold, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is a privileged structure in medicinal chemistry and materials science. canterbury.ac.nz Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. canterbury.ac.nz This biological relevance stems from the ability of the benzimidazole nucleus to interact with various biological targets. Beyond pharmaceuticals, benzimidazoles are integral to the development of advanced materials. They are utilized in the creation of organic light-emitting diodes (OLEDs), corrosion inhibitors, and specialized polymers due to their unique electronic and chemical properties. acs.orgtandfonline.comimt.si

Rationale for Investigating 4-Iodo-2-methyl-1H-benzo[d]imidazole in Organic Synthesis and Materials Science

The specific focus on this compound is driven by the synthetic utility of the carbon-iodine bond. The iodine atom at the 4-position serves as a highly effective leaving group in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govrsc.org This reactivity allows for the facile introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of complex benzimidazole derivatives.

In materials science, the introduction of a heavy atom like iodine can influence the photophysical properties of the molecule, potentially leading to applications in areas like OLEDs where heavy atom effects can enhance phosphorescence. tandfonline.com Furthermore, the ability to functionalize the benzimidazole core via the iodo group allows for the tuning of material properties, such as solubility, thermal stability, and electronic characteristics, making it a valuable intermediate for creating bespoke materials. acs.org

Current State of Knowledge and Research Gaps Pertaining to this compound

A significant research gap exists in the exploration of the full synthetic potential of this compound. There is a lack of published studies that systematically investigate its reactivity in a broad range of cross-coupling reactions. Furthermore, while the potential for its use in materials science is theoretically sound, there is a scarcity of research demonstrating the synthesis and characterization of functional materials derived from this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇IN₂
Molecular Weight258.06 g/mol
CAS Number51288-05-2
AppearanceSolid (form may vary)
Melting PointNot consistently reported
Boiling PointNot consistently reported
SolubilityLikely soluble in organic solvents like DMSO and DMF

Note: The properties listed are based on data from chemical databases and may not be from peer-reviewed experimental studies.

Table 2: Potential Synthetic Applications of this compound

Reaction TypePotential ReactantsPotential Products
Suzuki-Miyaura CouplingAryl or heteroaryl boronic acids/esters4-Aryl/heteroaryl-2-methyl-1H-benzo[d]imidazoles
Buchwald-Hartwig AminationPrimary or secondary amines4-Amino-2-methyl-1H-benzo[d]imidazole derivatives
Sonogashira CouplingTerminal alkynes4-Alkynyl-2-methyl-1H-benzo[d]imidazoles
Heck CouplingAlkenes4-Alkenyl-2-methyl-1H-benzo[d]imidazoles
Stille CouplingOrganostannanes4-Substituted-2-methyl-1H-benzo[d]imidazoles

This table represents potential applications based on the known reactivity of aryl iodides and has not been exhaustively demonstrated for this specific compound in the available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B11771337 4-Iodo-2-methyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

4-iodo-2-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7IN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)

InChI Key

IJLUETNJDZDWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2I

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 2 Methyl 1h Benzo D Imidazole

Nucleophilic Substitution Reactions Involving the Iodine Substituent

The iodine atom attached to the benzimidazole (B57391) core is susceptible to replacement by various nucleophiles, a reaction characteristic of aryl halides. Although the C-I bond is on an electron-rich aromatic system, making it generally less reactive than an alkyl iodide, these substitution reactions can be facilitated, often through transition-metal catalysis. The benzimidazole ring itself, being a fused heterocyclic system, influences the reactivity of the C-I bond.

In reactions analogous to those seen with other halogenated imidazoles, nucleophiles can displace the iodide. For instance, N-protected derivatives of bromoimidazoles have been shown to react with nucleophiles like sodium alkane-thiolates, arene-thiolates, and sodium isopropoxide, resulting in the displacement of the bromine atom. rsc.org Similarly, 4-Iodo-2-methyl-1H-benzo[d]imidazole can participate in such transformations. The reaction typically follows a nucleophilic aromatic substitution (SNAr) pathway, which is more favorable if the aromatic ring is activated by electron-withdrawing groups. However, for many nucleophiles, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation) are more efficient for forming new C-N, C-O, or C-S bonds at the position of the iodine.

Electrophilic Aromatic Substitution Patterns on the Benzimidazole Core

Electrophilic aromatic substitution (EAS) on the this compound core is a complex process governed by the directing effects of the existing substituents and the inherent reactivity of the fused ring system. The benzene (B151609) portion of the molecule is the primary site for these reactions.

The directing effects of the substituents are as follows:

-CH₃ (methyl group): An activating, ortho, para-directing group.

-I (iodo group): A deactivating, ortho, para-directing group.

Fused Imidazole (B134444) Ring: Can be considered an activating group, directing electrophiles to the ortho and para positions relative to the fusion points (positions 7 and 5).

The general mechanism for EAS involves the attack of the aromatic π-electron system on the electrophile (e.g., NO₂⁺ in nitration) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. savemyexams.commasterorganicchemistry.com A base then removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. masterorganicchemistry.com

Metalation Reactions of this compound

Metalation of this compound, particularly through metal-halogen exchange, is a powerful strategy for creating a nucleophilic carbon center on the benzimidazole ring. This allows for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds.

The most common method is the reaction with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures. The strong polarization of the C-I bond facilitates the exchange of iodine for lithium, generating a 4-lithio-2-methyl-1H-benzo[d]imidazole intermediate. This highly reactive organolithium species can then be quenched with a wide variety of electrophiles.

Table 1: Potential Products from Metalation-Electrophile Quench Sequence

Electrophile Reagent Example Potential Product
Carbon Dioxide CO₂ 2-Methyl-1H-benzo[d]imidazole-4-carboxylic acid
Aldehydes/Ketones (CH₃)₂CO α-(2-Methyl-1H-benzo[d]imidazol-4-yl)propan-2-ol
Alkyl Halides CH₃I 2,4-Dimethyl-1H-benzo[d]imidazole

This two-step sequence provides a versatile route to a wide array of 4-substituted benzimidazole derivatives that are not easily accessible through other synthetic methods.

Intramolecular Cyclization Pathways of this compound Precursors

The synthesis of the benzimidazole ring system itself is most classically achieved via the condensation and subsequent cyclization of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. To synthesize this compound, the logical precursor would be 3-iodo-1,2-diaminobenzene, which would be reacted with acetic acid or a derivative like acetyl chloride.

A plausible reaction mechanism for this condensation involves two key steps:

Amide Formation: One of the amino groups of the 3-iodo-1,2-diaminobenzene acts as a nucleophile, attacking the carbonyl carbon of the acetic acid derivative to form an amide intermediate.

Intramolecular Cyclization: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. This is followed by the elimination of a water molecule to yield the final aromatic benzimidazole ring.

Modern variations of this cyclization exist, including methods that proceed through intramolecular N-arylation of amidine precursors. nih.gov For example, an N-(2-iodoaryl)amidine can undergo a base-mediated intramolecular C-N bond formation to construct the imidazole ring. This approach offers an alternative pathway to the benzimidazole core. nih.gov

N-Arylation Reactions of the Benzimidazole Nitrogen

The nitrogen atom at the 1-position of the benzimidazole ring possesses a replaceable hydrogen and can act as a nucleophile, allowing for N-arylation reactions. These reactions, which form a C-N bond between the benzimidazole nitrogen and an aryl group, are typically accomplished using copper-catalyzed Ullmann-type cross-coupling reactions. researchgate.net

This transformation is valuable for synthesizing complex molecules with diverse electronic and steric properties. The reaction generally involves coupling the benzimidazole with an aryl iodide or bromide in the presence of a copper(I) catalyst, a suitable ligand, and a base.

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation of Benzimidazoles

Component Examples Purpose
Catalyst Copper(I) iodide (CuI), Copper(I) bromide (CuBr) Facilitates the oxidative addition/reductive elimination cycle
Ligand 1,10-Phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline), pyridin-2-yl β-ketones Stabilizes the copper catalyst and enhances its reactivity
Base Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) Deprotonates the benzimidazole nitrogen, creating the active nucleophile
Solvent Dimethyl sulfoxide (B87167) (DMSO), Toluene (B28343) Provides a medium for the reaction

| Aryl Source | Aryl iodides, Aryl bromides | Provides the aryl group to be attached to the nitrogen |

The use of specific ligands can significantly improve reaction yields and allow the reaction to proceed under milder conditions. nih.govorganic-chemistry.org Poly(ethylene glycol) has also been found to accelerate these coupling reactions. researchgate.netnih.gov

Elucidation of Reaction Mechanisms for Novel Transformations

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding their synthetic utility.

Mechanism of Copper-Catalyzed N-Arylation: A plausible mechanism for the copper-catalyzed N-arylation begins with the coordination of the copper(I) catalyst to the deprotonated benzimidazole (the benzimidazolide (B1237168) anion). researchgate.net This is followed by the oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Finally, reductive elimination occurs, forming the desired C-N bond of the N-arylated product and regenerating the active Cu(I) catalyst, thus completing the catalytic cycle. researchgate.net

Mechanism of Benzimidazole Formation via Acylation-Cyclization: An alternative synthesis of the benzimidazole core involves the acylation-cyclization of an N-arylamidoxime. The proposed mechanism suggests that the N-arylamidoxime is first acylated to create a good leaving group. A base then promotes the elimination of this group, potentially forming a nitrene intermediate. This highly reactive intermediate undergoes an electrocyclization or C-H insertion, followed by proton transfers, to yield the final benzimidazole product. nih.gov

Structural Elucidation and Advanced Characterization Methodologies for 4 Iodo 2 Methyl 1h Benzo D Imidazole

Advanced Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Iodo-2-methyl-1H-benzo[d]imidazole in various states. These methods provide detailed information regarding the compound's atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) would typically appear in the aromatic region (approximately δ 7.0–7.8 ppm). The iodine at the C-4 position influences the chemical shift of the adjacent H-5 proton, likely causing it to resonate at a slightly different frequency compared to unsubstituted analogs. The methyl protons at the C-2 position would produce a characteristic singlet peak in the upfield region, generally around δ 2.5 ppm. The N-H proton of the imidazole (B134444) ring is expected to show a broad singlet at a variable chemical shift, often in the δ 12-13 ppm range in a solvent like DMSO-d₆, due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the structure. The signal for the carbon atom bonded to iodine (C-4) is expected to be significantly upfield-shifted due to the heavy-atom effect of iodine, appearing at a lower chemical shift (e.g., δ 90-100 ppm) than the other aromatic carbons. The methyl carbon (2-CH₃) would be found in the far upfield region (δ 10–20 ppm). The C-2 carbon of the imidazole ring, bonded to the methyl group and two nitrogen atoms, typically resonates around δ 151 ppm rsc.org. The remaining aromatic and imidazole carbons (C-3a, C-5, C-6, C-7, C-7a) would appear in the δ 110–145 ppm range.

Table 1: Predicted NMR Spectroscopic Data for this compound.
¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
N-H~12.5 (broad s)Singlet (broad)C2~151
Ar-H (H5, H6, H7)7.0 - 7.8MultipletC3a~143
2-CH₃~2.5SingletC4~95
C5~125
C6~123
C7~115
C7a~135
2-CH₃~14

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200–2600 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching of the imidazole ring and the C=C stretching vibrations of the benzene ring would appear in the 1620–1450 cm⁻¹ region. rsc.org The C-I stretching vibration is expected to produce a weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch (imidazole)3200 - 2600 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)2980 - 2850
C=N and C=C stretch (ring)1620 - 1450
C-I stretch600 - 500

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique for determining the elemental formula of a compound with high accuracy. For this compound (C₈H₇IN₂), HRMS-ESI would detect the protonated molecule, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. The theoretical exact mass of the [M+H]⁺ ion for C₈H₈IN₂⁺ is 258.9727 g/mol . An experimental measurement matching this value would provide strong evidence for the compound's elemental composition, confirming the presence of one iodine atom and two nitrogen atoms.

Table 3: Predicted HRMS-ESI Data for this compound.
Molecular FormulaIonTheoretical Exact Mass (m/z)
C₈H₇IN₂[M+H]⁺258.9727

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule's chromophore. The benzimidazole (B57391) ring system constitutes a significant chromophore. Unsubstituted benzimidazole in ethanol (B145695) typically exhibits two main absorption bands around 243 nm and 276 nm, which are attributed to π → π* electronic transitions. researchgate.net The introduction of substituents like the iodo and methyl groups on the benzene and imidazole rings, respectively, can cause shifts in the absorption maxima (λmax). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can provide additional corroborative evidence for the substitution pattern on the benzimidazole core.

Table 4: Expected UV-Vis Absorption Maxima for this compound.
Electronic TransitionExpected Absorption Maximum (λmax)
π → π~245 - 255 nm
π → π~280 - 290 nm

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide powerful data for structure elucidation in solution, only X-ray crystallography can reveal the definitive, three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a suitable single crystal of this compound with X-rays, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice. This technique would unambiguously confirm the connectivity of the atoms, including the C-4 position of the iodine and the C-2 position of the methyl group. Furthermore, SC-XRD provides precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com It also reveals crucial information about the supramolecular structure, such as intermolecular interactions (e.g., hydrogen bonding involving the N-H group) and crystal packing arrangements, which govern the material's solid-state properties. researchgate.netmdpi.com

Table 5: Information Obtainable from SC-XRD Analysis of this compound.
ParameterDescription
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell DimensionsProvides the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit.
Atomic CoordinatesGives the precise (x, y, z) position of every atom in the unit cell.
Bond Lengths & AnglesProvides exact measurements of intramolecular geometry.
Intermolecular InteractionsIdentifies hydrogen bonds, halogen bonds, and π-π stacking interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound is dictated by a combination of non-covalent interactions that define the packing of molecules in the crystal lattice. The presence of a hydrogen bond donor (the N-H group), an iodine atom, and an extended aromatic system allows for a rich variety of intermolecular forces.

Hydrogen Bonding: The most prominent interaction expected in the crystal structure is the intermolecular N—H···N hydrogen bond between the imidazole moieties of adjacent molecules. In related benzimidazole derivatives, this interaction is a persistent and structure-directing force, often leading to the formation of infinite one-dimensional chains described as a C(4) motif. nih.gov This robust hydrogen bonding network plays a crucial role in the thermodynamic stability of the crystal.

Halogen Bonding: The iodine substituent at the 4-position introduces the capacity for halogen bonding. nih.gov Halogen bonding is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base. researchgate.net In the crystal lattice of this compound, the iodine atom could form C—I···N halogen bonds with the pyridine-like nitrogen of a neighboring benzimidazole molecule. researchgate.netnih.gov Alternatively, C—I···π interactions with the aromatic ring of an adjacent molecule are also plausible. researchgate.netnih.gov These interactions are significant and can be comparable in strength to conventional hydrogen bonds, heavily influencing the supramolecular assembly.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bonding N-H (imidazole) N (imidazole) Formation of primary structural motifs (e.g., chains)
Halogen Bonding C-I N (imidazole) or π-system Directional control of crystal packing
π-π Stacking Benzimidazole Ring Benzimidazole Ring Stabilization of the layered structure
C-H···π Interactions C-H (methyl/aryl) Benzimidazole Ring Secondary stabilization of the crystal lattice

Investigation of Tautomerism in Solid and Solution Phases via XRD and NMR

N-unsubstituted benzimidazoles, including this compound, can exist as two distinct tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. This results in an equilibrium between the 4-iodo and the 7-iodo forms. The study of this equilibrium in different phases provides critical information about the molecule's stability and electronic distribution.

Solid Phase Analysis via X-ray Diffraction (XRD): In the crystalline solid state, prototropic tautomerism is typically suppressed, and the molecule adopts a single, energetically preferred conformation. mdpi.comresearchgate.net A single-crystal XRD analysis would unambiguously determine which tautomer (4-iodo or 7-iodo) is present. This is confirmed by locating the hydrogen atom on a specific nitrogen atom and by analyzing the geometry of the imidazole ring. In a fixed tautomer, the C—N bond lengths within the imidazole ring are unequal, and the internal bond angle at the protonated nitrogen is typically larger than at the unprotonated nitrogen. mdpi.com

Solution Phase Analysis via Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. beilstein-journals.orgbeilstein-journals.org The rate of proton exchange between the nitrogen atoms is highly dependent on factors such as solvent polarity and temperature. nih.gov

Fast Exchange: In non-polar solvents like CDCl₃, the proton exchange is often fast on the NMR timescale. This rapid exchange leads to a time-averaged spectrum where chemically distinct but interconverting atoms become equivalent. researchgate.net Consequently, the pairs of carbon atoms C4/C7 and C5/C6 would each produce a single, averaged signal, resulting in a simplified ¹³C NMR spectrum with fewer than the eight expected aromatic carbon signals. nih.gov

Slow Exchange: In polar, hydrogen-bond accepting solvents such as DMSO-d₆ or hexamethylphosphoramide (B148902) (HMPA), the solvent molecules can interact with the N-H proton, significantly slowing down the rate of intermolecular proton transfer. beilstein-journals.orgnih.gov Under these "blocked tautomerism" conditions, the NMR spectrum would resolve the signals for each distinct carbon atom, indicating the presence of a single, non-symmetrical tautomer. beilstein-journals.orgbeilstein-journals.org This allows for the unambiguous assignment of all carbon signals in the benzene portion of the molecule.

Table 2: Expected ¹³C NMR Signals for the Aromatic Carbons of this compound under Different Tautomeric Exchange Conditions

Carbon Position Signal Pattern (Fast Exchange in CDCl₃) Signal Pattern (Slow Exchange in DMSO-d₆)
C2 Single Signal Single Signal
C4 / C7 One Averaged Signal Two Distinct Signals
C5 / C6 One Averaged Signal Two Distinct Signals
C3a / C7a One Averaged Signal Two Distinct Signals

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This procedure provides experimental verification of the compound's empirical formula and is a crucial checkpoint for assessing its purity. For this compound, the theoretical composition is calculated based on its molecular formula, C₈H₇IN₂.

The experimental values, typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, are then compared against the calculated theoretical percentages. A close correlation between the experimental and theoretical values confirms the successful synthesis and purification of the target compound.

Table 3: Elemental Composition of this compound (C₈H₇IN₂)

Element Symbol Atomic Mass (amu) Molar Mass (g/mol) Theoretical Percentage (%)
Carbon C 12.01 96.08 37.23%
Hydrogen H 1.01 7.07 2.75%
Iodine I 126.90 126.90 49.18%
Nitrogen N 14.01 28.02 10.86%
Total 258.07 100.00%

Computational and Theoretical Studies on 4 Iodo 2 Methyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, are employed to predict a wide range of properties, from molecular geometry to spectroscopic characteristics and reactivity. researchgate.netresearchgate.netresearchgate.net

Electronic Structure Investigations

Molecular Electrostatic Potential (MEP) Mapping for Reactivity PredictionA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites.researchgate.netresearchgate.netThe map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).niscpr.res.inresearchgate.netFor various benzimidazole compounds, MEP maps are used to predict how they will interact with other molecules and to identify the most likely sites for chemical reactions.researchgate.netresearchgate.netnih.gov

While the theoretical framework for analyzing a molecule like 4-Iodo-2-methyl-1H-benzo[d]imidazole is well-established, the specific application of these computational methods to this particular compound has not been documented in the searched scientific literature. Therefore, the creation of detailed data tables and in-depth discussion of its specific geometric, vibrational, and electronic properties is not possible at this time.

Atomic Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Population Analysis (NPA), performed through quantum chemical calculations, are used to assign partial charges to each atom. This analysis reveals the electrophilic and nucleophilic sites within the molecule. For benzimidazole derivatives, heteroatoms like nitrogen typically exhibit negative charges, indicating their role as electron acceptors, while the hydrogen attached to the imidazole (B134444) nitrogen and various carbon atoms may carry positive charges. The specific charge distribution in this compound would be significantly influenced by the electron-withdrawing nature of the iodine atom and the electron-donating methyl group, but precise calculated values are not available in the reviewed literature.

Thermodynamic Properties Determination

Theoretical calculations can predict key thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). These parameters are crucial for understanding the stability of the molecule and predicting the energetics of chemical reactions. These properties are typically calculated for the optimized molecular geometry using frequency calculations within the framework of density functional theory (DFT) or other ab initio methods. While such calculations have been performed for various benzimidazole derivatives to assess their stability, specific thermodynamic data for this compound could not be located.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This analysis is crucial for understanding a molecule's photophysical properties, such as its UV-Visible absorption spectrum, fluorescence, and phosphorescence. TD-DFT calculations can predict the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved (e.g., π→π* or n→π* transitions). Studies on other benzimidazole derivatives have used TD-DFT to explain their photoluminescent behavior and the effect of different substituents on their electronic spectra. However, specific TD-DFT results, including predicted absorption maxima and transition energies for this compound, are not documented in the available literature.

Prediction of Reactivity and Stability Indices

The reactivity and kinetic stability of a molecule can be predicted using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com Other descriptors calculated from HOMO and LUMO energies include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.com These indices help in predicting how a molecule will interact with other chemical species. While the general principles are well-established and applied to many heterocyclic compounds, specific values for these reactivity indices for this compound have not been reported.

Table 1: Key Reactivity and Stability Indices (Note: This table is illustrative of the types of data generated in such a study; no specific values for this compound are available.)

Parameter Symbol Formula Significance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity, stability
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Chemical SoftnessS1 / (2η)Measure of reactivity
Electronegativityχ-(EHOMO + ELUMO) / 2Electron-attracting power
Electrophilicity Indexωχ2 / (2η)Propensity to accept electrons

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule's atoms. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. longdom.org This map reveals the global minimum energy conformer (the most stable structure) as well as other local minima and the energy barriers between them. For molecules with rotatable groups, like the methyl group in this compound, this analysis is important for understanding its preferred shape, which in turn influences its biological activity and physical properties. Studies on similar benzimidazole structures have been performed to determine conformational flexibility, but a specific potential energy surface map for this compound is not available in published research. researchgate.net

Coordination Chemistry and Metal Complexation Involving 4 Iodo 2 Methyl 1h Benzo D Imidazole Ligands

Synthesis and Structural Characterization of Metal Complexes with Benzimidazole (B57391) Ligands

Despite the established methodologies for the synthesis and characterization of metal-benzimidazole complexes, a detailed search of the scientific literature did not yield any specific studies on the synthesis or structural analysis of metal complexes involving the 4-iodo-2-methyl-1H-benzo[d]imidazole ligand.

Investigation of Metal-Ligand Bonding and Coordination Geometries

The bonding in metal-benzimidazole complexes typically occurs through the coordination of the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole (B134444) ring to the metal center. researchgate.netjocpr.comsemanticscholar.org This interaction is a Lewis acid-base reaction, where the metal ion acts as the Lewis acid and the benzimidazole ligand as the Lewis base. The resulting coordination geometry around the metal center is influenced by several factors, including the size and charge of the metal ion, the steric and electronic properties of the benzimidazole ligand, and the nature of other co-ligands present in the complex. Common coordination geometries observed for metal-benzimidazole complexes include tetrahedral, square planar, and octahedral. researchgate.netjocpr.comnih.gov

However, there is no specific information available in the scientific literature regarding investigations into the metal-ligand bonding and coordination geometries of complexes formed with this compound.

Spectroscopic Characterization of Metal Complexes (e.g., IR, UV-Vis, X-ray Diffraction)

Spectroscopic techniques are indispensable for the characterization of metal complexes. Infrared (IR) spectroscopy is often used to confirm the coordination of the benzimidazole ligand by observing shifts in the vibrational frequencies of the C=N bond within the imidazole ring upon complexation. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion. nih.govresearchgate.netuomustansiriyah.edu.iq As mentioned previously, X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. researchgate.net

While these techniques are routinely applied to the study of metal-benzimidazole complexes, no specific spectroscopic data (IR, UV-Vis, or X-ray diffraction) for complexes of this compound has been reported in the available scientific literature.

Luminescence Properties of Metal-Benzimidazole Complexes

The luminescence properties of metal complexes are of significant interest for applications in areas such as sensing, bioimaging, and light-emitting devices. researchgate.netbeilstein-archives.orgnih.gov The emission of light from these complexes can arise from various electronic transitions, including metal-centered, ligand-centered, or charge-transfer transitions. nih.gov The nature of the organic ligand plays a crucial role in determining the luminescence properties of the complex. beilstein-archives.org

A review of the literature indicates that while the photophysical properties of various metal complexes with nitrogen-containing heterocyclic ligands have been studied, there is no specific research on the luminescence properties of metal complexes containing the this compound ligand.

Catalytic Applications of Metal-Benzimidazole Complexes

Metal complexes containing benzimidazole ligands have been investigated for their catalytic activity in a range of organic transformations. researchgate.netdergi-fytronix.comenpress-publisher.comsemanticscholar.orgnih.govnih.gov The metal center in these complexes can act as a Lewis acid to activate substrates, and the benzimidazole ligand can influence the catalytic activity and selectivity through its electronic and steric properties. dergi-fytronix.comnih.gov Examples of such catalytic applications include oxidation, reduction, and cross-coupling reactions. researchgate.netdergi-fytronix.com

Despite the general interest in the catalytic potential of metal-benzimidazole complexes, there are no specific reports in the scientific literature on the catalytic applications of complexes derived from this compound.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Synthetic Precursor for Complex Organic Molecules

The presence of an iodine atom on the benzene (B151609) ring of the benzimidazole (B57391) scaffold makes 4-Iodo-2-methyl-1H-benzo[d]imidazole a highly valuable precursor for the synthesis of more complex organic molecules. The carbon-iodine bond is relatively weak and susceptible to a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This reactivity allows for the facile introduction of a wide range of functional groups and the construction of larger molecular architectures.

Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry, as they are found in numerous pharmacologically active compounds. semanticscholar.org The ability to use this compound in well-established coupling reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) opens up extensive possibilities for creating libraries of novel compounds for drug discovery and other applications. semanticscholar.org The 2-methyl group provides steric and electronic influence, while the iodo-group at the 4-position offers a specific site for regioselective functionalization, enabling the targeted synthesis of complex, multi-substituted benzimidazole derivatives. researchgate.net

Building Block in the Design of New Functional Materials

The inherent electronic properties of the benzimidazole ring system make it an attractive component for the design of novel functional materials. acs.org The fusion of an imidazole (B134444) ring with a benzene ring creates a π-conjugated system that can be readily modified to tune its optical and electronic characteristics. This compound serves as a key starting material for creating these advanced materials through reactions that replace the iodine atom with other conjugated groups. acs.org

Benzimidazole derivatives are integral to the development of materials with tailored electronic and photophysical properties. acs.org They can function as electron-accepting units in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures. acs.org By coupling this compound with various electron-donating moieties, it is possible to create molecules with strong intramolecular charge transfer (ICT) characteristics. acs.org This ICT process is crucial for tuning the material's absorption and emission spectra, as well as its nonlinear optical (NLO) properties. acs.org

For instance, research on D-A-D structures derived from arylethynyl 1H-benzo[d]imidazoles has shown that these materials can form single crystals that act as optical waveguides, exhibiting luminescence in the 550–600 nm range. acs.org The ability to modulate the HOMO-LUMO energy gap by selecting different donor groups allows for precise control over the material's color and emission properties, making them suitable for applications in photonics and optoelectronics. acs.orgnih.gov

Table 1: Optical Properties of Selected Donor-Acceptor-Donor 1H-Benzo[d]imidazole Derivatives

Compound Donor Group Absorption Max (nm) Emission Max (nm) Application
Derivative 1a Phenyl 399 501 Optical Waveguide Component
Derivative 1b Thienyl 425 554 Optical Waveguide Component
Derivative 1c N,N-diphenylaminophenyl 450 586 Optical Waveguide Component

This table is illustrative, based on data for similar benzimidazole structures described in the literature. acs.org

The strong electron-withdrawing nature of the benzimidazole core makes its derivatives suitable for use as electron-transporting or bipolar host materials in organic electronic devices. acs.org Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are key technologies that rely on high-performance organic materials. nih.gov Benzimidazole-based compounds have been successfully incorporated into the emissive layer (EML) and electron transport layer (ETL) of OLEDs. acs.orgacs.org

The versatility of this compound allows for its conversion into more complex structures designed to facilitate efficient electron injection and transport, leading to improved device performance, such as higher current and power efficiencies and enhanced color purity. acs.org Furthermore, these materials often exhibit high thermal stability and the ability to form stable amorphous thin films, which are critical requirements for the longevity and reliability of organic electronic devices. acs.org

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, and the sensitizing dye is a critical component that governs the cell's light-harvesting efficiency. researchgate.netrsc.org Imidazole and benzimidazole derivatives have been extensively investigated for this purpose. rsc.orgnih.govtcichemicals.com These structures are often incorporated into a D-π-A (donor-π bridge-acceptor) framework, where the benzimidazole moiety can act as part of the conjugated bridge or as an acceptor unit. tcichemicals.com

Starting from this compound, synthetic routes can be devised to attach suitable donor and acceptor groups, thereby creating organic dyes with broad absorption spectra. rsc.org The tunable electronic structure of these dyes allows for the optimization of light absorption across the solar spectrum and facilitates efficient electron injection from the excited dye molecule into the semiconductor's conduction band (typically TiO2). rsc.org The introduction of the benzimidazole chromophore can also enhance the dye's photostability and suppress charge recombination, leading to higher power conversion efficiencies. rsc.orgtcichemicals.com

Applications in Homogeneous and Heterogeneous Catalysis

The benzimidazole scaffold is not only a component of functional materials but also a key player in the field of catalysis. researchgate.netenpress-publisher.com Derivatives of this compound can be employed as ligands in homogeneous catalysis or as building blocks for heterogeneous catalysts.

In homogeneous catalysis , benzimidazole derivatives are widely used as ligands for transition metals such as copper, palladium, nickel, and rhodium. acs.orgnih.gov A particularly important application is their use as precursors for N-heterocyclic carbenes (NHCs). acs.orgrsc.orgacs.org NHCs are powerful σ-donating ligands that form highly stable and catalytically active metal complexes. tcichemicals.comnih.gov These complexes have shown high efficacy in a range of cross-coupling reactions, including Kumada and Heck couplings, as well as C-H activation processes. acs.orgrsc.orgacs.org The specific substitution pattern on the benzimidazole core can be used to fine-tune the steric and electronic properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the catalyst. rsc.org

In the realm of heterogeneous catalysis , the benzimidazole unit can be incorporated into polymeric or solid-supported structures. For example, porous ionic polymers containing benzimidazole units have been developed as metal-free heterogeneous catalysts. nih.gov These materials have demonstrated high activity and recyclability in reactions such as the cycloaddition of CO2 to epoxides, a chemically important transformation for carbon capture and utilization. nih.gov The synergistic effect between the ionic benzimidazolium sites and other functional groups within the polymer framework is crucial for their catalytic performance. nih.gov

Development of Chemical Probes for Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a cellular context. The development of selective and potent chemical probes is essential for biomedical research and drug discovery. rdd.edu.iq The benzimidazole scaffold is an excellent starting point for the design of such probes due to its resemblance to naturally occurring purines, allowing it to interact with a wide range of biological macromolecules. nih.gov

This compound provides a versatile platform for creating chemical probes. The iodo-group serves as a convenient attachment point for various functional groups, linkers, or reporter tags (e.g., fluorophores or biotin) through cross-coupling reactions. This modular approach allows for the systematic modification of the molecule to optimize its affinity and selectivity for a target of interest. For example, 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as promising templates for developing positive allosteric modulators of the GABA-A receptor, highlighting the potential of this scaffold in neuroscience research. researchgate.net By functionalizing the core structure, researchers can develop novel tools to investigate complex biological pathways and validate new therapeutic targets. rdd.edu.iq

Intermediate in the Synthesis of Agrochemicals

The benzimidazole scaffold is a core structure in a variety of agrochemicals, particularly fungicides. nih.gov However, based on a comprehensive review of scientific literature and patent databases, there is currently no direct evidence to suggest that this compound is actively utilized as a commercial or developmental intermediate in the synthesis of specific agrochemical products.

While numerous substituted benzimidazoles have been explored for their potential as herbicides and fungicides, the specific role of the 4-iodo-2-methyl variant as a building block in these synthetic pathways is not documented in available research. researchgate.net The reactivity of iodo-substituted aromatic compounds, in general, allows for a range of subsequent chemical transformations, such as cross-coupling reactions, which are fundamental in the synthesis of complex molecules. In theory, the iodine atom at the 4-position of the benzimidazole ring could serve as a handle for introducing other functional groups to modulate the biological activity of the resulting compound.

Research into benzimidazole derivatives for agrochemical applications has often focused on substitutions at the 2-position and on the nitrogen atoms of the imidazole ring. For instance, the development of 2-(N-substituted)-amino-benzimidazole derivatives has been a subject of interest for creating new pesticides and herbicides. google.com

Although direct synthetic routes to agrochemicals from this compound are not described, the general synthesis of various substituted benzimidazoles is well-established. These methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. The introduction of an iodine atom onto the benzimidazole ring can be achieved through various iodination methods. chemicalbook.comgoogle.com

Intermolecular Interactions and Supramolecular Assembly of 4 Iodo 2 Methyl 1h Benzo D Imidazole

Hydrogen Bonding Networks in Crystalline Structures

The benzimidazole (B57391) scaffold, containing both a hydrogen bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atom), is predisposed to forming robust hydrogen bonds. In the crystalline state, molecules of 4-Iodo-2-methyl-1H-benzo[d]imidazole are expected to form strong intermolecular N-H···N hydrogen bonds. This interaction is a highly reliable and directional supramolecular synthon that typically links the molecules into one-dimensional infinite chains or tapes. researchgate.netnih.gov The formation of these chains is a common feature in the crystal structures of many 1H-benzo[d]imidazole derivatives. rsc.org

The substituents on the benzene (B151609) ring can influence the topology of these networks. While the 2-methyl group is not expected to significantly interfere with the primary N-H···N chain formation, the presence of the bulky iodine atom at the 4-position may introduce steric effects that could cause deviations from a perfectly linear or planar chain arrangement, potentially leading to zigzag or helical motifs.

Halogen Bonding Interactions Involving the Iodine Atom

A key feature of this compound is the presence of an iodine atom, which can act as a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. mdpi.com In this molecule, the iodine atom covalently bonded to the aromatic ring can form attractive interactions with Lewis bases.

The most probable halogen bond acceptor site within the structure is the sp²-hybridized nitrogen atom of a neighboring benzimidazole molecule, leading to the formation of a C-I···N halogen bond. nih.gov This interaction is comparable in strength and directionality to a classical hydrogen bond and can act as a competing or complementary force in directing the crystal packing. nih.govcore.ac.uk The interplay between the N-H···N hydrogen bond and the C-I···N halogen bond is a critical factor in determining the final supramolecular assembly, as both interactions compete for the same nitrogen acceptor site. mdpi.com The relative strength and geometric constraints of these bonds will dictate whether the structure is dominated by hydrogen-bonded chains, halogen-bonded motifs, or a more complex network involving both. semanticscholar.org

π-π Stacking Interactions in Molecular Packing

The planar, aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions, which play a crucial role in the stabilization of the crystal lattice. rsc.org These interactions occur when the electron-rich π-systems of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement, to minimize electrostatic repulsion and maximize attractive dispersion forces.

Formation of Supramolecular Architectures and Networks

The combination of hydrogen bonding, halogen bonding, and π-π stacking leads to the formation of well-defined supramolecular architectures. The primary structure is often a one-dimensional chain formed via N-H···N hydrogen bonds. These chains can then be organized into two-dimensional sheets or three-dimensional networks through the action of weaker, yet significant, secondary interactions.

For instance, C-I···N halogen bonds can link the primary hydrogen-bonded chains together, creating a robust 2D layer. nih.gov These layers are then further stabilized by π-π stacking interactions between the aromatic rings of adjacent layers. The specific combination of these non-covalent interactions, often referred to as supramolecular synthons, allows for the construction of complex and predictable multidimensional networks from simple molecular building blocks. scispace.comrsc.org The resulting architecture represents the most thermodynamically stable arrangement that satisfies the geometric and energetic preferences of all participating non-covalent interactions.

Role of Non-Covalent Interactions in Crystal Engineering

The study of non-covalent interactions in this compound is a prime example of crystal engineering in action. Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. semanticscholar.org

The functional groups of this molecule provide a toolkit for supramolecular construction:

The N-H···N Synthon: A reliable tool for assembling molecules into one-dimensional chains. researchgate.net

The C-I···N Synthon: A strong, directional interaction that can be used to link primary motifs or to create alternative networks. The strength of the halogen bond increases from chlorine to bromine to iodine, making the iodo-substituent a powerful structure-directing element. researchgate.net

π-π Stacking: A stabilizing force that governs the efficient packing of aromatic molecules. rsc.org

By strategically combining these interactions, it is possible to control the dimensionality and topology of the resulting crystal structure. The competition and synergy between strong hydrogen bonds and strong halogen bonds, in particular, offer a sophisticated strategy for creating complex molecular solids with predictable connectivity. nih.govcore.ac.uk This control over the solid-state arrangement is crucial for tuning the material's physical and chemical properties, such as solubility, melting point, and optical behavior.

Data Tables

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

Interaction TypeDonorAcceptorRole in Crystal Packing
Hydrogen BondN-HNFormation of primary 1D chains
Halogen BondC-INLinking of primary chains; formation of 2D/3D networks
π-π StackingBenzimidazole RingBenzimidazole RingStabilization of the overall 3D structure

Table 2: Typical Geometric Parameters for Non-Covalent Interactions in Related Structures

Disclaimer: The following values are representative examples from the literature for similar molecular scaffolds and are not experimentally determined data for this compound.

InteractionTypical Distance (Å)Typical Angle (°)Reference Analogue
N-H···N Hydrogen Bond2.6 - 3.0> 160Benzimidazole derivatives acs.org
C-I···N Halogen Bond2.8 - 3.1> 165Iodo-substituted heterocycles nih.gov
π-π Stacking (Centroid-Centroid)3.4 - 3.8N/AAromatic heterocycles nih.gov

Q & A

Basic: What are the optimal synthetic routes for 4-Iodo-2-methyl-1H-benzo[d]imidazole, and how can yield and purity be maximized?

Answer:
The synthesis typically involves halogenation of a 2-methylbenzimidazole precursor. Key steps include:

  • Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Solvent optimization : Dimethyl sulfoxide (DMSO) enhances reaction rates due to its high polarity, but dichloromethane (DCM) may improve selectivity for sterically hindered positions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
    Critical parameters : Reaction time (12–24 hr), stoichiometric excess of iodinating agent (1.2–1.5 eq), and inert atmosphere to prevent oxidation .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and methyl group (δ 2.5–2.7 ppm). Absence of impurities is confirmed by sharp singlets .
    • ¹³C NMR : The iodine-bearing carbon appears at δ 90–100 ppm due to heavy atom effects .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 273.0) confirms molecular weight .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be applied to modify this compound?

Answer:
The iodine substituent enables palladium-catalyzed coupling:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Substrate scope : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) yield coupled products in 60–85% efficiency. Steric hindrance from the methyl group may reduce reactivity .
  • Mechanistic insights : Oxidative addition of Pd⁰ to the C–I bond is rate-determining. DFT studies suggest transition-state stabilization via π-backbonding .

Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from:

  • Environmental factors : pH (optimal 7.4 for cytotoxicity assays) and temperature (37°C vs. room temperature) alter ligand-receptor binding kinetics .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., 4-Bromo vs. 4-Iodo) to isolate electronic vs. steric effects. For example, iodine’s larger van der Waals radius may enhance DNA intercalation in anticancer assays .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate studies in multiple cell lines (e.g., HeLa, MCF-7) .

Advanced: What computational strategies predict the reactivity and regioselectivity of this compound?

Answer:

  • Retrosynthetic planning : AI tools (e.g., Reaxys/PISTACHIO databases) suggest feasible precursors like 2-methylbenzimidazole via halogenation pathways .
  • DFT calculations : B3LYP/6-31G* level optimizations identify electrophilic sites. The C4 iodine atom shows higher Fukui indices (f⁺ = 0.15), favoring nucleophilic attacks .
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., EGFR kinase), highlighting hydrogen bonding with the imidazole N–H group .

Advanced: How can researchers design experiments to study the compound’s stability under varying conditions?

Answer:

  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition onset at ~200°C. Storage recommendations: –20°C under argon .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; degradation products include deiodinated derivatives .
  • pH stability : Incubate in buffers (pH 2–12) for 24 hr. Stability is highest at pH 7–8; acidic conditions promote imidazole ring protonation and iodine loss .

Basic: What are the key considerations for scaling up laboratory synthesis to pilot-scale production?

Answer:

  • Safety : Iodinating agents (e.g., ICl) require corrosion-resistant reactors (Hastelloy C-22) and strict temperature control to avoid exothermic runaway .
  • Cost optimization : Replace NIS with cheaper KI/I₂ under acidic conditions (e.g., H₂SO₄), though yields may drop by 10–15% .
  • Waste management : Iodine recovery via NaHSO₃ reduction minimizes environmental impact .

Advanced: How do substituents on the benzimidazole core influence the compound’s electronic properties?

Answer:

  • Electron-withdrawing groups (e.g., -I, -NO₂) : Lower HOMO energy (–5.8 eV vs. –5.2 eV for unsubstituted benzimidazole), enhancing oxidative stability .
  • Methyl group : Inductive electron donation increases π-electron density at N1, altering nucleophilic substitution kinetics .
  • Hammett correlations : σₚ values for substituents predict reaction rates (ρ = +1.2 for iodination), validated via linear free-energy relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.